6-Methyl-2-phenyl-2H-indazole-4,7-dione
Description
Structure
3D Structure
Properties
CAS No. |
112664-89-8 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-methyl-2-phenylindazole-4,7-dione |
InChI |
InChI=1S/C14H10N2O2/c1-9-7-12(17)11-8-16(15-13(11)14(9)18)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
SQJXKELGKANHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CN(N=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of Indazole 4,7 Diones
Mechanistic Investigations of 1,3-Dipolar Cycloaddition for Indazole-4,7-dione Formation
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves the concerted addition of a 4π-electron 1,3-dipole to a 2π-electron dipolarophile, forming a new ring via a six-electron transition state. wikipedia.orgorganic-chemistry.org In the context of indazole synthesis, this typically involves the reaction of a diazo compound or a nitrilimine with an aryne or a substituted alkene. researchgate.netorganic-chemistry.org
For the synthesis of an indazole-4,7-dione system, a plausible pathway involves the [3+2] cycloaddition of a suitable 1,3-dipole, such as a diazoalkane generated in situ, with a substituted benzoquinone serving as the dipolarophile. The mechanism is generally considered to be a concerted [π4s + π2s] cycloaddition, similar to the Diels-Alder reaction. organic-chemistry.org
Key Mechanistic Features:
Concerted Nature: The formation of the two new sigma bonds occurs in a single transition state without the formation of a stable intermediate. nih.gov
Frontier Molecular Orbitals (FMO): The reaction rate and regioselectivity are controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org Diazoalkanes are typically HOMO-controlled dipoles, reacting efficiently with electron-deficient dipolarophiles like quinones. wikipedia.org
Regioselectivity: The orientation of the dipole relative to the dipolarophile is determined by electronic and steric factors, leading to specific regioisomers. For instance, the reaction of N-tosylhydrazones with arynes leads to 3-substituted indazoles through the in situ generation of a diazo compound. organic-chemistry.org
A hypothetical reaction pathway for a related indazole is outlined below:
| Step | Description | Intermediate/Transition State |
| 1 | In situ generation of a diazo compound from a precursor like a tosylhydrazone. | Diazoalkane |
| 2 | Concerted [3+2] cycloaddition of the diazo compound to a substituted p-benzoquinone. | Pericyclic Transition State |
| 3 | Formation of the initial cycloadduct (a dihydropyrazole derivative). | Dihydropyrazole adduct |
| 4 | Aromatization, often via oxidation or elimination, to yield the stable indazole-4,7-dione ring system. | 6-Methyl-2-phenyl-2H-indazole-4,7-dione |
Intramolecular Azo Coupling Mechanisms
Intramolecular azo coupling is a key strategy for forming the N-N bond of the pyrazole (B372694) ring within the indazole system. This transformation typically involves the cyclization of a precursor containing both a diazonium group and a nucleophilic aromatic ring.
The mechanism generally proceeds as follows:
Diazotization: An amino group on an aromatic precursor is converted into a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium.
Intramolecular Electrophilic Aromatic Substitution: The highly electrophilic diazonium group is attacked by a nucleophilic carbon atom on an adjacent ring within the same molecule.
Deprotonation/Aromatization: A proton is lost from the site of attack, leading to the re-aromatization of the ring system and the formation of the stable indazole core.
This method is particularly effective for creating fused heterocyclic systems where the precursor molecule is appropriately pre-organized for cyclization.
Oxidative Demethylation Pathways
Indazole-4,7-diones are often synthesized from more stable dimethoxy-indazole precursors. The final step in this synthetic sequence is an oxidative demethylation, which converts the two methoxy (B1213986) groups into the corresponding carbonyls of the quinone moiety.
While specific studies on 6-methyl-2-phenyl-4,7-dimethoxy-2H-indazole are not prevalent, the mechanism can be inferred from common reagents used for this transformation, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or silver(II) oxide.
Plausible Mechanism with Ceric Ammonium Nitrate (CAN):
Electron Transfer: The reaction is initiated by a single-electron transfer from the electron-rich dimethoxy-aromatic ring to the Ce(IV) center, generating a radical cation and Ce(III).
Nucleophilic Attack: A water molecule attacks the carbon of the methoxy group.
Second Electron Transfer & Elimination: Subsequent oxidation and elimination steps lead to the cleavage of the methyl group, typically as formaldehyde, and the formation of a hydroxyl group (hydroquinone).
Oxidation to Quinone: The resulting hydroquinone (B1673460) is then rapidly oxidized by another two equivalents of the oxidant to the final indazole-4,7-dione.
This pathway provides a reliable method for accessing the reactive quinone system from its more stable and easily handled dimethoxy precursor.
Carbon-Nitrogen Bond Formation in Indazole Systems
The formation of the C-N bonds is fundamental to constructing the indazole ring. For 2-aryl-2H-indazoles, this involves forming a bond between the N2 atom of the indazole core and the phenyl ring. Several methods achieve this transformation.
Reductive Cyclization (Cadogan Reaction): A common method involves the reductive cyclization of an o-nitrobenzylidene amine. organic-chemistry.org This reaction, often mediated by phosphites or phosphines, involves the deoxygenation of the nitro group to a reactive nitrene intermediate, which then attacks the imine nitrogen, followed by cyclization and aromatization to form the N-N bond of the 2H-indazole. researchgate.net
Copper-Catalyzed Three-Component Reaction: A one-pot synthesis can be achieved from a 2-bromobenzaldehyde, a primary amine (like aniline), and sodium azide, catalyzed by copper. organic-chemistry.orgresearchgate.net The copper catalyst is crucial for facilitating the sequential formation of C-N and N-N bonds. organic-chemistry.orgresearchgate.net
Palladium-Catalyzed Intramolecular Amination: 2-Aryl-2H-indazoles can be synthesized from N-aryl-N-(o-bromobenzyl)hydrazines through a palladium-catalyzed intramolecular C-N bond formation. organic-chemistry.org
The choice of method depends on the availability of starting materials and the desired substitution pattern on the final indazole product.
| Method | Key Reactants | Catalyst/Reagent | Bond Formed |
| Reductive Cyclization | o-nitrobenzaldimine | P(OEt)₃ or PPh₃ | N-N |
| Three-Component Reaction | 2-bromobenzaldehyde, aniline, NaN₃ | CuI or Cu₂O | C-N and N-N |
| Intramolecular Amination | N-phenyl-N-(o-bromobenzyl)hydrazine | Palladium complex | C-N |
Light-Induced Reaction Mechanisms in Indazole-Related Systems
The quinone moiety in indazole-4,7-diones makes them susceptible to photochemical reactions. Upon absorption of visible or UV light, the molecule is promoted to an electronically excited state, which can undergo transformations not accessible in the ground state.
The photochemistry of quinones often involves:
n → π* Transition: The absorption of light promotes a non-bonding electron from an oxygen atom to an anti-bonding π* orbital.
Intersystem Crossing: The initially formed singlet excited state can convert to a more stable and longer-lived triplet excited state.
Hydrogen Abstraction: The triplet state can act as a radical, abstracting hydrogen atoms from suitable donors (e.g., solvents), leading to a semiquinone radical.
Cycloaddition: Excited state quinones can participate in [2+2] photocycloaddition reactions with alkenes.
Furthermore, diazo compounds, which are precursors in some indazole syntheses, are known to be photosensitive. mdpi.com Light can induce the elimination of nitrogen gas (N₂) to form highly reactive carbenes, which can then undergo various insertion or rearrangement reactions, such as the Wolff rearrangement. mdpi.com The photochemical reaction of acceptor-only diazoalkanes can also proceed through triplet species to form azomethine ylides, which can undergo subsequent cycloadditions. rsc.org It has also been shown that 1H-indazoles can be photochemically converted into benzimidazoles through a process involving excited-state tautomerization. nih.gov
Studies on Tautomerism and Isomerization in Indazole Systems
Indazole can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net In the unsubstituted parent compound, the 1H-tautomer is thermodynamically more stable and therefore predominates. researchgate.netresearchgate.net The energy difference is significant, with the 2H tautomer being approximately 4 kcal/mol higher in energy. wuxibiology.com
However, for the compound This compound , the situation is different. The presence of a substituent on one of the nitrogen atoms "locks" the molecule into a specific isomeric form.
N-Substitution: The phenyl group is covalently bonded to the N2 position, preventing the prototropic tautomerism that would interconvert it to a 1H-indazole form. Therefore, this compound exists exclusively as the 2H-indazole isomer.
Isomerization: While annular tautomerism is blocked, isomerization could potentially refer to the migration of the substituent from the N2 to the N1 position. Such a transformation is not a simple tautomerization and would require significant energy input to break and reform covalent bonds, making it highly unlikely under normal conditions. Regioselective alkylation or arylation reactions are typically used to control the initial placement of the substituent on either N1 or N2. wuxibiology.comnih.gov Studies show that the regioselectivity of N-alkylation can be influenced by the substituent at the C3 position and the reaction conditions, but once formed, the N-substituted isomers are generally stable. wuxibiology.comnih.gov
The stability and reactivity of N-substituted indazoles are thus defined by which nitrogen atom bears the substituent, a factor determined during the synthesis of the molecule.
Advanced Spectroscopic and Structural Characterization Techniques in Indazole 4,7 Dione Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed ¹H-NMR, ¹³C-NMR, and 2D NMR data are unavailable for 6-Methyl-2-phenyl-2H-indazole-4,7-dione. This information would be crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom and establishing connectivity between them.
¹H-NMR Spectral Analysis
Specific chemical shifts (δ), coupling constants (J), and multiplicity for the protons of this compound have not been reported.
¹³C-NMR Spectral Analysis
Reported chemical shifts for the carbon atoms, including the carbonyl carbons of the dione (B5365651) system, the aromatic carbons, and the methyl carbon, are not available in the literature.
2D NMR (e.g., HMBC) for Regioisomeric Assignment
No Heteronuclear Multiple Bond Correlation (HMBC) or other 2D NMR experimental data have been published, which would be essential for unambiguously assigning the positions of the substituents on the indazole core.
Infrared (IR) Spectroscopy for Functional Group Identification
A specific IR spectrum for this compound is not available. This would typically show characteristic absorption bands for the C=O (ketone) and C=N functional groups, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Published mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound under ionization, could not be found.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Such an analysis would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and crystal packing information.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique in organic chemistry used to determine the elemental composition of a compound. wikipedia.orgazom.com This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which is crucial for verifying the empirical formula of a newly synthesized molecule like this compound. wikipedia.orgrsc.org The technique is predicated on the complete combustion of a small, precisely weighed sample, which converts the elements into simple gaseous compounds (CO₂, H₂O, and N₂). These gases are then separated and quantified to determine the elemental ratios. azom.comexcedr.com
The primary goal of performing elemental analysis is to confirm that the synthesized compound has the expected atomic composition, thereby validating its molecular formula and purity. rsc.org The experimentally determined ("Found") percentages of each element are compared against the theoretically calculated values derived from the proposed molecular formula. ma.edu A close agreement between the found and calculated values, typically within a ±0.4% margin, is widely accepted as a confirmation of the compound's identity and purity. rsc.org
For this compound, the molecular formula is established as C₁₄H₁₀N₂O₂. Based on this formula, the theoretical elemental composition can be calculated.
Detailed Research Findings
The theoretical elemental composition of this compound is derived from its molecular weight and the atomic weights of its constituent elements. These calculated values serve as the benchmark for experimental verification.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 70.58% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.23% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.76% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.43% |
| Total | 238.246 | 100.00% |
Note: The data in this table is interactive. You can sort and filter the information as needed.
A thorough review of scientific literature was conducted to find experimental data for comparison. However, no published studies were identified that reported the "Found" elemental analysis values for this compound. Therefore, a direct comparison between theoretical and experimental findings is not possible at this time. The table below is presented to illustrate the standard format for such a comparison, with the "Found (%)" column left vacant due to the absence of available data.
Table 2: Comparison of Calculated and Experimental Elemental Analysis Data for C₁₄H₁₀N₂O₂
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 70.58 | Data not available |
| Hydrogen (H) | 4.23 | Data not available |
| Nitrogen (N) | 11.76 | Data not available |
Note: The data in this table is interactive.
Computational and Theoretical Studies of Indazole 4,7 Dione Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic characteristics of molecular systems. This method is used to determine a molecule's properties based on its electron density, offering a balance between computational cost and accuracy. For indazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to obtain optimized molecular geometries and electronic properties. nih.gov
A key application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface provides a visual representation of the charge distribution across the molecule, which is crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. nih.gov For 6-Methyl-2-phenyl-2H-indazole-4,7-dione, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the dione (B5365651) moiety, indicating their susceptibility to electrophilic attack, while positive potential (blue regions) would be associated with other parts of the molecule.
DFT calculations are also used to confirm the stability of different isomers and to analyze vibrational frequencies, which can be compared with experimental data from techniques like FT-IR spectroscopy. researchgate.netresearchgate.net
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. While often less accurate than DFT for calculating electronic properties due to its neglect of electron correlation, it serves as a crucial starting point for more sophisticated calculations. HF is frequently used for initial geometry optimization, providing a stable, low-energy structure that can then be further refined using DFT or other higher-level theories. This hierarchical approach ensures that the final calculated properties correspond to a realistic molecular conformation.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic character. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov
Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
Small HOMO-LUMO gap: Suggests the molecule is more reactive and less stable, as the energy cost for electronic excitation is lower.
In studies of indazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. nih.govresearchgate.net This analysis helps predict the reactivity of different substituted indazoles. For this compound, FMO analysis can predict its susceptibility to various chemical reactions and guide the design of derivatives with tailored reactivity.
Table 1: Illustrative Frontier Molecular Orbital Data for Indazole Derivatives This table contains representative data based on typical values found in computational studies of related heterocyclic compounds to illustrate the concept.
Molecular Modeling and Dynamics Simulations
While quantum calculations reveal intrinsic electronic properties, molecular modeling and dynamics simulations explore the behavior of molecules in a broader context, such as their preferred shapes and interactions with biological macromolecules.
Computational methods can map the potential energy of the molecule as this dihedral angle is varied. The resulting energy profile reveals the lowest-energy conformer(s), which are the most likely to be populated. This information is critical for understanding how the molecule will fit into a protein's binding site.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). wjarr.com This method is central to modern drug discovery for screening virtual libraries of compounds against a specific biological target.
For a compound like this compound, docking simulations can predict how it interacts with the active site of a target protein. The indazole-4,7-dione scaffold has been identified as a promising inhibitor of targets like Bromodomain-containing protein 4 (BRD4), which is implicated in cancer. nih.gov
Docking algorithms generate multiple possible binding poses and score them based on a scoring function that estimates the binding energy (or affinity). A more negative binding energy typically indicates a stronger, more favorable interaction. The analysis of the best-scoring pose reveals key intermolecular interactions, such as:
Hydrogen bonds: Crucial for specificity and strong binding.
Hydrophobic interactions: Interactions with nonpolar amino acid residues.
Pi-stacking: Interactions between aromatic rings.
These simulations provide a structural hypothesis for the compound's biological activity and can guide the design of more potent derivatives. researchgate.netjocpr.com For example, docking might reveal that adding a specific functional group could form an additional hydrogen bond with a key amino acid residue, thereby increasing binding affinity.
Table 2: Example of Protein-Ligand Docking Simulation Results This table presents hypothetical docking results for an indazole-dione ligand against a cancer-related protein target to illustrate how such data is typically reported.
Theoretical Exploration of Reaction Pathways and Energy Barriers
The synthesis of the 2-phenyl-2H-indazole core, a key structural motif of the title compound, is often achieved through reductive cyclization of an appropriate precursor, such as an ortho-nitrobenzaldimine. This transformation, known as the Cadogan reaction, involves the deoxygenation of a nitro group and subsequent intramolecular N-N bond formation. nih.gov Theoretical studies have been instrumental in exploring the nuanced mechanism of this process, moving beyond classical assumptions of simple nitrene intermediates. nih.gov
Computational models, particularly DFT studies, have investigated the key steps of this transformation. A plausible pathway for the formation of the 2-aryl-2H-indazole scaffold involves:
Initial deoxygenation of the ortho-nitro group to a nitroso intermediate.
Intramolecular cyclization via nucleophilic attack of the imine nitrogen onto the nitroso group.
Subsequent dehydration and final deoxygenation to yield the aromatic indazole ring.
DFT calculations on model systems, such as the molybdenum-catalyzed oxygen atom transfer (OAT) between an aromatic nitro compound (Ar-NO₂) and a phosphine (B1218219) like trimethylphosphine (B1194731) (PMe₃), provide quantitative data on the energetics of the critical deoxygenation steps. acs.org This process is a key component of the Cadogan reaction. acs.org The Gibbs free energy profile for such a catalytic cycle reveals the energy barriers associated with the formation and reaction of intermediates. acs.org
One proposed enzymatic-type pathway for the initial reduction of the catalyst involves a barrier of 23.6 kcal/mol. acs.org Further steps in the catalytic cycle, including the coordination of the nitroaromatic compound and subsequent deoxygenation, have also been modeled. The energy spans in these mechanisms can be significant, with calculated values reaching up to 32.2 kcal/mol, indicating that these steps can be kinetically demanding. acs.org
The following interactive data table summarizes the calculated Gibbs free energies for key steps in a model molybdenum-catalyzed deoxygenation of a nitroaromatic compound, which serves as an analogue for the initial phase of indazole synthesis. acs.org
The data presented is for the molybdenum-catalyzed OAT reaction between Ar-NO₂ and PMe₃, computed at the UB3PW91/Def2-SVPD (PCM, toluene) theoretical level, and is used as a model for the deoxygenation steps in indazole synthesis. acs.org The energies are relative to the initial reactants.
Further DFT studies on related phosphine-mediated reductive couplings highlight the importance of the initial interaction between the nitroarene and the phosphine catalyst. nih.gov These calculations suggest the reaction is initiated by a (3+1) cheletropic addition to form a dioxazaphosphetane intermediate. nih.gov This initial deoxygenation is often the turnover-limiting step in the entire catalytic cycle. nih.gov Importantly, these computational models indicate that the reaction can proceed by circumventing higher-energy pathways involving biphenylnitrene intermediates, which were part of earlier mechanistic proposals for the Cadogan cyclization. nih.gov The ability to theoretically model these competing pathways is crucial for understanding how reaction conditions can be optimized to favor the desired product formation. nih.gov
While these theoretical explorations focus on the foundational steps of 2-aryl-2H-indazole formation, the principles and relative energy barriers provide a robust framework for understanding the synthesis of the more complex this compound. The electronic effects of the methyl and dione substituents on the benzene (B151609) ring would quantitatively alter the energy barriers, but the fundamental sequence of deoxygenation and intramolecular N-N bond formation remains the core transformation illuminated by these computational studies.
Investigation of Biological Activities and Molecular Interactions of Indazole 4,7 Diones
Mechanisms of Action
The biological effects of indazole-4,7-diones are attributed to several distinct molecular mechanisms. These include direct interaction with genetic material and modulation of key enzymatic pathways involved in cellular signaling and regulation.
DNA Intercalation
DNA intercalation is a mechanism of action for various anticancer agents, where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. While the broader class of quinone-containing compounds has been studied for DNA intercalating properties, specific research detailing the DNA intercalation mechanism of 6-Methyl-2-phenyl-2H-indazole-4,7-dione is not extensively available in the current scientific literature. The planar aromatic structure of the indazole-4,7-dione core suggests a potential for such interactions, a hypothesis that warrants further investigation.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, such as replication, transcription, and chromosome segregation. wikipedia.orgnih.gov Inhibition of these enzymes can lead to the accumulation of DNA strand breaks and subsequent apoptosis, making them valuable targets in cancer therapy. wikipedia.orgnih.govyoutube.com Topoisomerase inhibitors are broadly classified into two types: type I inhibitors, which target topoisomerase I and cause single-strand breaks, and type II inhibitors, which target topoisomerase II and induce double-strand breaks. youtube.com
While various heterocyclic compounds have been identified as topoisomerase inhibitors, specific studies demonstrating the direct inhibitory activity of this compound on either topoisomerase I or II are not prominently featured in the reviewed scientific literature. The potential for compounds with the indazole-4,7-dione scaffold to act as topoisomerase inhibitors remains an area for future research.
Enzyme Modulation and Inhibition
Indazole-4,7-dione derivatives have been investigated for their ability to modulate the activity of several key enzymes involved in cellular processes, highlighting their potential as therapeutic agents.
Human Carbonyl Reductase (CR) is an enzyme involved in the metabolism of a wide range of endogenous and exogenous carbonyl compounds, including quinones. nih.gov The reduction of quinones by carbonyl reductase is considered a detoxification pathway. nih.gov While the indazole-4,7-dione structure contains a quinone moiety, specific research on the inhibitory activity of this compound against human Carbonyl Reductase is limited. The interaction between this specific compound and CR would depend on factors such as the substituents on the indazole ring and their influence on the electrochemical properties of the quinone system.
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the regulation of gene transcription. nih.govnih.gov It has emerged as a significant target in cancer therapy due to its role in the expression of oncogenes like c-Myc. nih.govnih.gov The 1H-indazol-4,7-dione scaffold has been identified as a promising framework for the development of novel BRD4 inhibitors. nih.gov
Research into this scaffold has led to the synthesis of potent derivatives. For instance, the compound 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione has demonstrated highly potent activity against BRD4. nih.gov Although this compound is a different derivative, its efficacy highlights the potential of the indazole-4,7-dione core in targeting BRD4. Specific inhibitory data for this compound against BRD4 is not yet available in the literature.
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | BRD4 | 60 nM | nih.gov |
Protein Kinase B, also known as Akt, is a serine/threonine kinase that is a central node in cell signaling pathways, regulating cell survival, growth, proliferation, and metabolism. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making Akt an attractive target for anticancer drug development. mdpi.commdpi.com
Several indazole derivatives have been explored as inhibitors of Akt. mdpi.com These inhibitors typically target the ATP-binding site of the kinase domain. While the broader class of indazoles has shown promise in this area, specific studies detailing the inhibitory effects of this compound on Protein Kinase B/Akt are not currently available in the scientific literature. The potential of this specific compound to inhibit Akt would depend on its ability to fit into the kinase's active site and interact with key residues.
IDO1 Enzyme Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and plays a significant role in immune suppression, particularly within the tumor microenvironment. nih.gov The inhibition of IDO1 is a key strategy in cancer immunotherapy. Studies have shown that compounds featuring an indazole core can act as inhibitors of this enzyme. For instance, a series of 1H-indazole derivatives with substituents at the 4- and 6-positions have demonstrated notable IDO1 inhibitory activity. One such compound exhibited an IC₅₀ value of 5.3 μM, highlighting the potential of the indazole scaffold in developing novel IDO1 inhibitors. nih.gov
Mitochondrial-Associated Hexokinase II Inhibition
No specific research findings detailing the direct inhibition of mitochondrial-associated hexokinase II by this compound were identified in the reviewed literature. This area remains open for future investigation to fully characterize the bioenergetic effects of this class of compounds.
Disruption of Bacterial Membrane Integrity
While indazole derivatives are known to possess a wide array of pharmacological activities, including antibacterial effects, the precise mechanism is not always elucidated. nih.gov The common modes of action for antimicrobial compounds often involve the disruption of the bacterial membrane, leading to cell lysis, or interference with essential intracellular processes. frontiersin.org While some antimicrobial peptides are known to function by disrupting the cell membrane, specific studies confirming that this compound or its close analogues act via this particular mechanism have not been detailed in the available research. frontiersin.orgnih.gov However, various synthetic indazole derivatives have demonstrated antimicrobial properties against different bacterial and fungal strains. nih.gov
Induction of Apoptosis (e.g., Caspase-3/7 activation)
A significant mechanism underlying the antiproliferative effects of many indazole-based compounds is the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of executioner caspases, such as caspase-3 and caspase-7. Research on novel indazole-based derivatives has shown that these compounds can induce apoptosis in cancer cells. researchgate.net In studies involving the MCF-7 breast cancer cell line, certain indazole derivatives were found to upregulate the expression of caspases 3 and 7. researchgate.net Similarly, other heterocyclic compounds have been shown to induce apoptosis in A549 lung cancer cells through the activation of caspase-3. researchgate.net The activation of the caspase cascade is a key indicator of apoptosis, and it has been observed that treatment with dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, which can include indazole structures, leads to increased levels of cleaved PARP and activation of a caspase-3/7 substrate. diva-portal.org Furthermore, studies on benzo[f]indole-4,9-dione derivatives, which are structurally related to indazole-diones, have demonstrated their ability to promote apoptosis through the activation of intrinsic-pathway caspases. researchgate.net
Receptor Agonism/Antagonism (e.g., Estrogen Receptor-β, Sodium Channel Nav1.7)
The 2-phenyl-2H-indazole core is a key pharmacophore for interaction with specific biological receptors.
Estrogen Receptor-β (ER-β): Derivatives with a phenyl-2H-indazole core have been synthesized and identified as highly selective ligands for the estrogen receptor-beta (ER-β). Some of these compounds exhibit binding affinities for ER-β that are comparable to estradiol, but with a selectivity of over 100-fold for ER-β compared to ER-α. This high selectivity is also observed in cell-based transcriptional assays, indicating their potential as specific pharmacological probes for studying the biological functions mediated by ER-β.
Sodium Channel Nav1.7: The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics. Substituted indazoles have been investigated as selective blockers of this channel. Structure-activity relationship (SAR) studies on 3- and 4-substituted indazoles have led to the identification of compounds with good in vitro and in vivo activity as Nav1.7 blockers, demonstrating the utility of the indazole scaffold in the development of novel analgesics.
In Vitro Biological Screening Models
Antiproliferative Activity in Cancer Cell Lines (e.g., KATO-III, MCF-7, HepG2, A549)
The antiproliferative properties of indazole-4,7-dione and related structures have been evaluated against a panel of human cancer cell lines.
KATO-III (Human gastric carcinoma): While direct data for this compound was not found, related natural compounds have been tested against this cell line. For example, mangiferolic acid demonstrated strong cytotoxic activity against KATO-III cells with IC₅₀ values of 16.02, 7.37, and 4.78 µg/mL after 24, 48, and 72 hours of treatment, respectively. nih.gov
MCF-7 (Human breast adenocarcinoma): The MCF-7 cell line has been used to screen various indazole derivatives. Novel indazole-based compounds have demonstrated potent antiproliferative activity against these cells, which was associated with the induction of apoptosis and increased expression of caspases 3 and 7. researchgate.net
HepG2 (Human liver carcinoma): The cytotoxicity of various heterocyclic compounds has been assessed in HepG2 cells. For instance, a series of researchgate.netresearchgate.netnih.govtriazino[4,3-a]indoles showed inhibitory activity, and cell cycle analysis revealed that one of the most active analogues caused a significant G2/M cell cycle arrest in HepG2 cells. researchgate.net Other studies on different compound classes, such as 1,3,4-thiadiazolium mesoionic derivatives, have also reported cytotoxic effects on HepG2 cells, with some derivatives reducing cell viability by approximately 50% at a concentration of 25 μM. semanticscholar.org
A549 (Human lung carcinoma): A variety of heterocyclic compounds have been evaluated for their effects on the A549 cell line. Derivatives of 2,4,5-triphenyl-1H-imidazole have shown promising antiproliferative activity, with one compound exhibiting an IC₅₀ of 15 μM. semanticscholar.org Other research on different synthetic compounds has also identified agents that inhibit the growth of A549 cells and induce apoptosis through caspase activation. researchgate.netnih.gov
Table of Antiproliferative Activities of Related Compounds
| Compound Class/Name | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Mangiferolic Acid | KATO-III | IC₅₀ (48h) | 7.37 µg/mL | nih.gov |
| 1,3,4-Thiadiazolium derivative (MI-J) | HepG2 | ~50% Viability Reduction | 25 µM | semanticscholar.org |
| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | A549 | IC₅₀ | 15 µM | semanticscholar.org |
| Quercetin | A549 | IC₅₀ (48h) | 7.96 µg/mL | nih.gov |
Enzyme Inhibition Assays (e.g., IC50, KI determinations)
The indazole-4,7-dione scaffold has emerged as a promising framework for the development of potent enzyme inhibitors. Research into derivatives of this core structure has demonstrated significant inhibitory activity against key biological targets. For instance, studies on bromodomain-containing protein 4 (BRD4), a regulator of oncogene expression, have identified the 1H-indazol-4,7-dione scaffold as a potent inhibitor. A derivative, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione, exhibited a half-maximal inhibitory concentration (IC50) of 60 nM, highlighting the potential of this chemical class in targeting epigenetic regulators involved in cancer proliferation. nih.gov
Similarly, the 2-phenyl-2H-indazole moiety, a key feature of the subject compound, is integral to another class of enzyme inhibitors. A series of 2-phenyl-2H-indazole-7-carboxamides were developed as potent inhibitors of poly(ADP-ribose)polymerase (PARP) 1 and 2. One of the lead compounds from this series, Niraparib (MK-4827), demonstrated excellent inhibition of PARP 1 and PARP 2 with IC50 values of 3.8 nM and 2.1 nM, respectively. nih.gov In a cellular context, it inhibited PARP activity with a half-maximal effective concentration (EC50) of 4 nM. nih.gov While specific IC50 or Kᵢ values for this compound are not extensively documented in publicly available literature, the potent activity of these closely related analogues underscores the therapeutic potential of the indazole-dione and 2-phenyl-indazole scaffolds.
Table 1: Enzyme Inhibition Data for Selected Indazole Derivatives
| Compound/Scaffold | Target Enzyme | IC50 Value |
|---|---|---|
| 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | BRD4 | 60 nM nih.gov |
| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib) | PARP 1 | 3.8 nM nih.gov |
Antimicrobial Efficacy Assessments
The antimicrobial potential of the indazole core has been explored through the synthesis and evaluation of various derivatives. Studies have shown that compounds featuring the 2H-indazole scaffold possess significant antiprotozoal properties. A series of 2-phenyl-2H-indazole derivatives were tested against intestinal and vaginal pathogens, including the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govpnrjournal.com Many of these compounds exhibited potent activity, in some cases surpassing the efficacy of the reference drug metronidazole. nih.gov
However, in the same study, the antibacterial and anticandidal efficacy was found to be limited. The derivatives were largely inactive against the tested strains of bacteria (Escherichia coli and Salmonella enterica) and yeasts (Candida albicans and Candida glabrata). nih.govpnrjournal.com Another study focusing on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles identified specific derivatives, such as 3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole, as having notable antimicrobial activity. nih.gov These findings suggest that while the indazole scaffold is a promising starting point for antimicrobial drug discovery, the specific substitution pattern is critical for potent and broad-spectrum activity. Direct antimicrobial efficacy data for this compound is not prominently available.
Broad Spectrum of Biological Relevance (General Indazole Class)
The indazole heterocyclic system is a versatile pharmacophore present in numerous compounds with a wide range of biological activities. nih.gov This structural motif is found in several clinically approved drugs, demonstrating its importance in therapeutic agent design.
Anti-inflammatory Properties
Indazole derivatives have been widely investigated for their anti-inflammatory potential. Some have shown the ability to significantly inhibit carrageenan-induced paw edema in animal models, a common test for acute inflammation. The mechanism of action for this anti-inflammatory effect is believed to involve the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). The structural similarity of indazoles to endogenous purines like adenine (B156593) and guanine (B1146940) may facilitate their interaction with biological macromolecules involved in the inflammatory cascade.
Antiviral Activities
The indazole nucleus has served as a scaffold for the development of potent antiviral agents. Researchers have identified indazole derivatives with activity against a range of viruses. For example, certain pyrrolo[2,3-e]indazole compounds have been identified as dual inhibitors of viral and pneumococcal neuraminidases, showing efficacy against H3N2 and H1N1 influenza A virus strains. Other research has led to the development of 1-aminobenzyl-1H-indazole-3-carboxamide analogues as highly potent agents against the Hepatitis C virus, with some analogues showing EC50 values in the low nanomolar range. Furthermore, hybrid molecules incorporating indazole scaffolds have been investigated for their potential against HIV-1.
Antiparasitic Activities
Indazole-containing compounds have demonstrated significant efficacy against various parasitic organisms. nih.gov They have been identified as promising agents for treating diseases caused by protozoa. nih.govnih.gov In vitro studies have confirmed the activity of indazole derivatives against parasites such as Trichomonas vaginalis, Trypanosoma cruzi, and Leishmania amazonensis. nih.gov For instance, a series of 2-phenyl-2H-indazole derivatives displayed potent activity against Entamoeba histolytica and Giardia intestinalis, with some compounds showing IC50 values below 0.050 µM. nih.gov The development of new indazole-based inhibitors is considered a promising avenue for creating the next generation of antiparasitic medications. nih.gov
Antioxidant Effects
Certain indazole derivatives have been shown to possess antioxidant properties. These compounds can act as free radical scavengers, which is a crucial mechanism for mitigating oxidative stress implicated in numerous pathological conditions. In vitro assays have demonstrated that some indazoles can inhibit lipid peroxidation and scavenge radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in a concentration-dependent manner. However, it has also been noted that some derivatives, such as 3-(1H-pyrrol-2-yl)-1H-indazole, may paradoxically increase free radical levels in animal models, suggesting that the antioxidant effect is highly dependent on the specific molecular structure.
Anti-spermatogenic Activity
Following a comprehensive review of scientific literature, no specific studies detailing the anti-spermatogenic activity of this compound were identified. Research into the anti-spermatogenic properties of the indazole scaffold has primarily focused on a different class of derivatives, namely indazole-3-carboxylic acids. For instance, compounds like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid have been noted for their potent effects on spermatogenesis by disrupting the Sertoli-germ cell adherens junctions in the testis. These studies have highlighted the potential for certain indazole derivatives to act as non-hormonal male contraceptive agents. However, this activity has not been specifically investigated or reported for the this compound structure.
Herbicide and Plant Growth Inhibitory Activities
Investigations into the agrochemical applications of indazole derivatives have shown that certain related compounds possess herbicidal properties. For example, studies on 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have demonstrated their potential as herbicides for use in paddy fields. Furthermore, research on 3-aryl-1H-indazoles has indicated that they can act as growth inhibitors for both the root and shoot lengths of various plants, with their efficacy being concentration-dependent.
Despite these findings within the broader indazole family, specific research and quantitative data on the herbicide and plant growth inhibitory activities of this compound are not available in the current scientific literature. Therefore, no detailed research findings or data tables for this specific compound can be presented.
Structure Activity Relationship Sar Studies in Indazole 4,7 Dione Research
Impact of Substituent Effects on Biological Activity
The biological activity of indazole-4,7-diones is significantly influenced by the nature and position of various substituents. These modifications can alter the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn affects its interaction with biological targets.
Influence of Phenyl Substituents on Lipophilicity and Membrane Permeability
The lipophilicity of a compound, often expressed as its partition coefficient (log P), is a critical determinant of its ability to cross cell membranes and reach its target. The introduction of a phenyl group to the indazole-4,7-dione scaffold generally increases its lipophilicity. Further substitution on this phenyl ring can fine-tune this property. For instance, the addition of a p-chlorobenzyl substituent has been shown to increase the lipophilicity of related heterocyclic systems. mdpi.com Conversely, a p-cyanobenzyl substituent can lower lipophilicity. mdpi.com This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Enhanced lipophilicity can improve membrane permeability, which is essential for activity against intracellular targets. mdpi.commdpi.com
Table 1: Effect of Phenyl Substituents on Calculated Lipophilicity (logP) in Diazaphenothiazine Hybrids
| Compound Type | Substituent | Calculated logP (ALOGP) | Calculated logP (MLOGP) |
|---|---|---|---|
| 1,6-diaphenothiazine derivative | p-chlorophenyl | 5.09 | - |
| 1,6-diaphenothiazine derivative | p-cyanobenzyl | - | 2.08 |
Steric Contributions to Enzyme Binding
The size and shape of substituents on the indazole-4,7-dione ring can have a profound impact on how the molecule fits into the binding site of a target enzyme. The introduction of bulky substituents can create steric hindrance, which may either enhance or diminish biological activity depending on the specific interactions within the binding pocket. For example, in the related indolequinone series, the addition of a methyl group on an aziridinyl substituent introduced steric hindrance that modulated its metabolism by certain enzymes. nih.govresearchgate.net This highlights that even subtle changes in molecular architecture can significantly alter biological outcomes.
Role of Aziridinyl Substitution
The incorporation of an aziridinyl group into the indazole-4,7-dione structure has been a key strategy in the development of antitumor agents. nih.gov A series of novel aziridinyl-substituted 1(2)H-indazole-4,7-diones have been synthesized and evaluated for their efficacy against Ehrlich ascites carcinoma. nih.gov Several of these compounds demonstrated significant inhibition of tumor growth. nih.gov For instance, 5-aziridinyl-6-chloro-1H-indazole-4,7-dione was found to be notably active against P-388 lymphocytic leukemia cells. nih.gov The aziridinyl moiety is believed to act as an alkylating agent, forming covalent bonds with biological macromolecules such as DNA, which can lead to cytotoxicity in cancer cells.
Effects of Halogen and Trifluoromethyl Groups
The introduction of halogen atoms, such as chlorine or bromine, and trifluoromethyl (CF3) groups can significantly alter the electronic properties and metabolic stability of the indazole-4,7-dione scaffold. These electron-withdrawing groups can influence the reactivity of the quinone system and its susceptibility to bioreduction. nih.govresearchgate.net In some heterocyclic structures, the presence of a trifluoromethyl group has been shown to enhance lipophilicity and facilitate membrane permeability. mdpi.com For example, in a study on 1H-benzo[f]indazole-4,9-dione derivatives, the incorporation of a CF3 group on an upper aryl ring improved degradation efficacy. nih.gov The metabolic stability conferred by these groups can also lead to an improved pharmacokinetic profile. mdpi.com
Table 2: Antimycobacterial Activity of Indole (B1671886) and Indazole Derivatives
| Compound | Description | MIC (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 3a | Indole-based aroylhydrazone | 0.4412 | 633.49 |
| 3e | Indazole-based aroylhydrazone | 0.3969 | >1978.83 |
Notably, indole derivatives with Br substituents at the 5th position exhibited weaker activity. researchgate.net
Importance of Conjugation with Amino Acids
Conjugating the indazole-4,7-dione core with amino acids represents a promising strategy to enhance their biological activity and selectivity. Amino acid conjugates can exploit cellular uptake mechanisms for amino acids, potentially leading to targeted delivery to cancer cells. A study on 1H-benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids such as glycine, L-alanine, L-phenylalanine, and L-glutamic acid demonstrated significant antiproliferative activity against human gastric and breast cancer cell lines. nih.govnih.gov This approach can also improve the solubility and pharmacokinetic properties of the parent compound.
Scaffold Modifications and Their Biological Implications
Alterations to the fundamental indazole-4,7-dione scaffold have been explored to develop new therapeutic agents. These modifications can involve changing the core ring system or introducing different functional groups at various positions. For instance, the development of 1H-indazol-4,7-dione as a novel scaffold for bromodomain inhibitors has shown promise. nih.gov One derivative, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione, exhibited potent activity with a half-maximal inhibitory concentration (IC50) of 60 nM. nih.gov Such scaffold modifications can lead to compounds with novel mechanisms of action and improved therapeutic profiles. The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govresearchgate.net
Correlating Computational Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to elucidate the complex interplay between a molecule's structural properties and its biological function. By generating a mathematical model, QSAR studies can predict the activity of novel compounds and guide the synthesis of more potent and selective drug candidates. In the context of indazole-4,7-dione research, these studies are instrumental in identifying the key molecular descriptors that govern their efficacy against various biological targets.
While specific QSAR studies detailing the correlation of computational descriptors with the biological activity of a series of 6-Methyl-2-phenyl-2H-indazole-4,7-dione analogs are not extensively available in the public domain, the principles of such analyses can be illustrated through generalized findings in the broader indazole and dione (B5365651) classes of compounds. These studies typically involve the calculation of a wide array of descriptors, which can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.
Key Computational Descriptors in Indazole SAR:
Research on various indazole derivatives has highlighted the importance of several key computational descriptors in predicting their biological activity, such as anticancer or antimicrobial effects. nih.govnih.govresearchgate.net These often include:
Electronic Descriptors: Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges are crucial. For instance, the electronic nature of substituents on the phenyl ring of 2-phenyl-2H-indazole derivatives has been shown to significantly influence their antiprotozoal activity. nih.gov
Steric Descriptors: These parameters, such as molecular volume, surface area, and specific steric indices (e.g., molar refractivity), describe the size and shape of the molecule. The steric bulk of substituents can dictate how a molecule fits into the binding site of a target protein.
Topological Descriptors: These numerical indices are derived from the graph representation of a molecule and describe its connectivity and branching. They can capture subtle structural features that influence biological interactions.
Illustrative Data from QSAR Studies on Related Scaffolds:
To exemplify the data-driven nature of QSAR, consider a hypothetical study on a series of indazole-4,7-dione derivatives targeting a specific protein kinase. The findings of such a study could be tabulated to show the relationship between calculated descriptors and observed biological activity (e.g., IC50 values).
Table 1: Hypothetical Correlation of Computational Descriptors with Anticancer Activity of Indazole-4,7-dione Analogs
| Compound | Substitution Pattern | IC50 (µM) | LogP | HOMO (eV) | LUMO (eV) | Molecular Weight ( g/mol ) |
| 1 | 6-Methyl | 5.2 | 2.8 | -6.5 | -1.8 | 252.27 |
| 2 | 6-Chloro | 2.1 | 3.1 | -6.8 | -2.1 | 272.69 |
| 3 | 6-Methoxy | 7.8 | 2.5 | -6.3 | -1.6 | 268.27 |
| 4 | 5,6-Dimethyl | 4.5 | 3.2 | -6.4 | -1.7 | 266.30 |
This table is for illustrative purposes only and does not represent actual experimental data.
In this hypothetical example, a lower IC50 value indicates higher potency. A preliminary analysis might suggest that increased hydrophobicity (higher LogP) and more negative HOMO/LUMO energies (indicating greater electron-accepting/donating capabilities) correlate with improved anticancer activity. A full QSAR study would employ statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to derive a predictive equation.
Three-Dimensional QSAR (3D-QSAR):
More advanced computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional perspective on SAR. These methods generate 3D contour maps that visualize regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish biological activity. For instance, a CoMFA study on a series of "azole dione derivatives" as anticancer agents highlighted the significant role of steric and electrostatic fields in determining their inhibitory activity. nih.gov Such insights are invaluable for the rational design of new, more effective indazole-4,7-dione-based therapeutic agents.
While the specific computational data for this compound remains a subject for further research, the established methodologies of QSAR and 3D-QSAR provide a robust framework for future investigations into this promising class of compounds. The continued application of these computational tools will undoubtedly accelerate the discovery and optimization of novel indazole-4,7-dione derivatives with significant therapeutic potential.
Derivatization and Analogue Design Strategies Based on Indazole 4,7 Dione
Synthesis of Novel Substituted Indazole-4,7-dione Analogues
The synthesis of novel analogues based on the indazole-4,7-dione core is a key strategy for developing new bioactive molecules. The 1H-indazol-4,7-dione scaffold, in particular, has been identified as a promising starting point for creating inhibitors of biological targets like the bromodomain-containing protein 4 (BRD4). nih.gov Synthetic approaches often involve multi-step sequences starting from readily available precursors.
One common method for synthesizing 2-substituted-2H-indazoles is the Cadogan reaction, which involves the reductive cyclization of a Schiff base precursor using triethyl phosphite. nih.gov For instance, 2-phenyl-2H-indazole derivatives can be prepared by first heating 2-nitrobenzaldehyde with a substituted aniline to form a Schiff base, followed by cyclization. nih.gov
A notable synthetic achievement in this area is the development of 1H-indazole-4,7-dione derivatives as potent bromodomain inhibitors. nih.gov A key compound, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione, demonstrated significant inhibitory activity. nih.gov The synthesis of such derivatives highlights the adaptability of the indazole-4,7-dione core to incorporate various functional groups that can enhance biological interactions.
Another versatile approach for constructing the indazole core is through [3+2] cycloaddition reactions. For example, 1H-indazole-4,7-diols can be synthesized via a one-pot cycloaddition of a phenol and a diazomethyl benzene (B151609) intermediate, mediated by an oxidizing agent like iodobenzene diacetate. thieme-connect.de While this yields the diol, subsequent oxidation can provide the desired dione (B5365651) scaffold, offering a robust method that avoids harsh reagents. thieme-connect.de
The table below summarizes various synthetic methods employed for creating indazole derivatives.
| Method | Precursors | Key Reagents/Conditions | Product Type | Reference |
| Cadogan Reaction | Schiff bases (from 2-nitrobenzaldehyde and anilines) | Triethyl phosphite, heat (150 °C) | 2-Phenyl-2H-indazole derivatives | nih.gov |
| [3+2] Cycloaddition | Phenols, Diazomethyl benzenes | Iodobenzene diacetate (oxidant), water | 1H-Indazole-4,7-diols | thieme-connect.de |
| Multi-step Synthesis | Substituted hydroquinones | N-bromosuccinimide, sodium azide, various coupling partners | 1H-Indazole-4,7-dione derivatives | nih.gov |
Design of Fused Heterocyclic Indazole Systems
Fusing additional heterocyclic rings to the indazole-4,7-dione backbone is a powerful strategy for creating structurally complex and novel chemical entities with unique pharmacological profiles. This approach expands the chemical space and can introduce new interaction points with biological targets.
A significant example is the synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems. nih.govacs.org This can be achieved in a single step from precursors like 2-formyl dialkylanilines and hydroxylamine. nih.gov This reaction involves the formation of an N-N bond, which is a less common but effective method for constructing the indazole heterocycle. nih.gov Such fused systems are found in natural products like nigeglanine. nih.govacs.org
Another approach involves the regioselective Diels-Alder reaction to construct complex polycyclic systems. For example, an indazolo[5,4-a]pyrrolo[3,4-c]carbazole-4-one system was synthesized from a 5-(1H-indol-2-yl)-2-methyl-6,7-dihydro-2H-indazole precursor. researchgate.net This method demonstrates how the indazole core can serve as a diene or dienophile component in cycloaddition reactions to build intricate, fused architectures. researchgate.net These complex molecules have shown potential as potent enzyme inhibitors. researchgate.net
The development of indazoloquinoxaline derivatives represents another facet of fused system design. These can be synthesized via an iodine-mediated [5+1] oxidative annulation of 2-(2H-indazol-2-yl)anilines with aryl methyl ketones. researchgate.net This operationally simple, one-pot reaction provides access to a class of fused indazoles with potential applications in materials science and medicinal chemistry. researchgate.net
The following table presents examples of fused heterocyclic systems derived from indazole precursors.
| Fused System Name | Synthetic Strategy | Precursors | Key Application/Significance | Reference |
| Pyridazino[1,2-a]indazolium | Single-step N-N bond formation | 2-Formyl dialkylanilines, Hydroxylamine | Core of natural products like nigeglanine | nih.govacs.org |
| Indazolo[5,4-a]pyrrolo[3,4-c]carbazole | Regioselective Diels-Alder reaction | 5-(1H-indol-2-yl)-2-methyl-6,7-dihydro-2H-indazole | Potent kinase inhibitors | researchgate.net |
| Indazoloquinoxalines | [5+1] Oxidative Annulation | 2-(2H-indazol-2-yl)anilines, Aryl methyl ketones | Access to novel polycyclic aromatic systems | researchgate.net |
Exploration of Different Substitution Patterns on the Indazole Ring
Investigating the effects of different substituents on the indazole ring is crucial for understanding structure-activity relationships (SAR). The position and nature of these substituents can profoundly influence the molecule's potency, selectivity, and pharmacokinetic properties.
SAR studies on indazole arylsulfonamides have shown that substitutions at various positions of the indazole core are critical for biological activity. acs.org For instance, while methoxy- or hydroxyl-containing groups were found to be potent C4 substituents, only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org This highlights the steric and electronic constraints for achieving optimal target engagement.
Further research has emphasized the importance of substitutions at the C3 and C6 positions. nih.gov In some classes of indazole-based kinase inhibitors, the presence of aryl groups at these positions was found to be essential for potent inhibitory activity. nih.gov Similarly, for inhibitors of the IDO1 enzyme, the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role. nih.gov
The functionalization of the C3 position of the indazole ring is a particularly active area of research, as this position is often a key vector for modifying molecular properties. chim.it A wide array of chemical transformations, including halogenation, arylation, alkylation, and acylation, have been developed to introduce diverse functional groups at C3, enabling the synthesis of large libraries of analogues for biological screening. chim.it
The table below details the observed effects of substitutions at different positions on the indazole ring.
| Position | Type of Substituent | Observed Effect on Activity | Target Class Example | Reference |
| C3 | Aryl groups, Carbohydrazide moiety | Crucial for potent inhibitory activity | Kinases, IDO1 | nih.gov |
| C4 | Methoxy (B1213986), Hydroxyl groups | Increased potency | Chemokine receptors | acs.org |
| C5 | Small groups | Tolerated, but less preferred than C6 | Chemokine receptors | acs.org |
| C6 | Small groups, Aryl groups | Preferred position for small groups; crucial for some kinase inhibitors | Chemokine receptors, Kinases | acs.orgnih.gov |
| C7 | Small groups | Tolerated, but less preferred than C6 | Chemokine receptors | acs.org |
| N1 | meta-substituted benzyl groups | Potent substituents | Chemokine receptors | acs.org |
Future Research Directions and Unaddressed Challenges in Indazole 4,7 Dione Chemistry
Development of Novel Synthetic Routes and Green Chemistry Approaches
A primary challenge in indazole chemistry is the development of efficient, scalable, and environmentally benign synthetic methodologies. While numerous methods exist for constructing the indazole core, including palladium-catalyzed reactions and C-H activation strategies, these often rely on harsh reagents, expensive catalysts, or multi-step processes that can limit their broad applicability and large-scale production. nih.govnih.govrsc.org
Future research should focus on pioneering novel synthetic pathways that offer higher atom economy and functional group tolerance. The exploration of rhodium(III)-catalyzed [4+1] spiroannulation, for instance, presents an innovative route to structurally complex indazole derivatives. rsc.org A significant unaddressed challenge is the regioselective synthesis of specific isomers, an area where new catalytic systems could provide substantial breakthroughs.
Furthermore, the principles of green chemistry are yet to be fully integrated into the synthesis of indazole-4,7-diones. The development of synthetic protocols that utilize greener solvents, biodegradable catalysts, and energy-efficient technologies like microwave and ultrasound irradiation is a critical future direction. mdpi.comresearchgate.net Research into natural catalysts, such as lemon peel powder, has shown promise for related heterocyclic syntheses and could be adapted for this scaffold. researchgate.net
Table 1: Green Chemistry Approaches for Indazole Synthesis
| Approach | Description | Potential Advantages | Reference |
|---|---|---|---|
| Ultrasound Irradiation | Utilizes high-frequency sound waves to accelerate chemical reactions. | Reduced reaction times, improved yields, and milder reaction conditions. | researchgate.net |
| Natural Catalysts | Employs biodegradable and readily available catalysts derived from natural sources (e.g., lemon peel powder). | Low cost, reduced toxicity, and environmental sustainability. | researchgate.net |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions directly and efficiently. | Rapid reaction rates, higher yields, and enhanced purity of products. | researchgate.net |
| Solvent-Free Reactions | Conducts reactions in the absence of a solvent, often using grinding or ball-milling techniques. | Eliminates solvent waste, reduces environmental impact, and can lead to improved reaction efficiency. | mdpi.com |
Advanced Mechanistic Elucidation of Biological Interactions
While many indazole-4,7-dione derivatives have been identified as potent inhibitors of various biological targets, particularly protein kinases and bromodomains, a detailed mechanistic understanding of these interactions is often lacking. nih.govnih.gov Current knowledge frequently relies on computational modeling and molecular docking simulations, which provide valuable hypotheses but are not substitutes for experimental validation. researchgate.netnih.gov
A major future challenge is to obtain high-resolution structural data of indazole-4,7-diones in complex with their protein targets using techniques like X-ray crystallography or cryo-electron microscopy. Such data would provide definitive insights into the precise binding modes and key molecular interactions, moving beyond predictive models. Furthermore, advanced biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), should be employed to meticulously characterize the thermodynamics and kinetics of these interactions. This deeper mechanistic understanding is crucial for transforming potent inhibitors into effective therapeutic agents.
Rational Design of Highly Potent and Selective Indazole-Based Agents
The rational design of new chemical entities with high potency and selectivity remains a central challenge. For many indazole-based agents, particularly kinase inhibitors, achieving selectivity against closely related protein family members is difficult and essential for minimizing off-target effects. nih.govresearchgate.net While structure-activity relationship (SAR) studies have provided initial guidance, a more systematic exploration is needed. nih.govnih.gov
Future design strategies must be increasingly structure-guided, leveraging the detailed mechanistic insights described above. The systematic modification of substitution patterns on the 2-phenyl and 6-methyl positions of the indazole-4,7-dione core is a key area for exploration. For example, studies on related scaffolds have shown that the introduction of specific functional groups can significantly enhance potency and modulate selectivity. nih.govnih.gov Combining fragment-based drug discovery (FBDD) with structure-based design could uncover novel, highly efficient binding motifs. The ultimate goal is to develop predictive models that can guide the synthesis of derivatives with tailored potency and selectivity profiles against specific disease-relevant targets.
Table 2: Key Structure-Activity Relationship (SAR) Insights for Indazole-Based Inhibitors
| Target Class | Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| Protein Kinases (e.g., VEGFR-2) | Substitution at the 2-position of the indazole ring. | Hydrophobic groups (alkyl, halogen) can decrease potency compared to methoxy (B1213986) derivatives. | nih.gov |
| Bromodomains (BRD4) | Introduction of a chloro group at the 6-position and a difluorophenylamino group at the 5-position. | Significantly increases inhibitory potency (IC50 = 60 nM). | nih.gov |
| FMS-like Tyrosine Kinase 3 (FLT3) | Indazole moiety acting as a hinge-binder. | Forms a critical hydrogen bond with the Cys694 residue in the kinase hinge region. | nih.gov |
| Glucagon Receptor (GCGR) | Scaffold hopping from known leads to an indazole core. | Led to the discovery of novel antagonists with excellent pharmacokinetic properties. | nih.gov |
Exploration of New Therapeutic Areas and Molecular Targets
The therapeutic potential of the indazole-4,7-dione scaffold has been primarily investigated in oncology and inflammatory diseases. nih.govresearchgate.net However, the diverse biological activities reported for the broader indazole class suggest that their utility may extend to other therapeutic areas. nih.gov A significant opportunity lies in screening these compounds against a wider array of molecular targets and disease models.
Future research should systematically explore the potential of 6-Methyl-2-phenyl-2H-indazole-4,7-dione and its analogs in areas such as infectious diseases (antiprotozoal, antimycobacterial), metabolic disorders (e.g., diabetes), and neurodegenerative diseases. nih.govresearchgate.netnih.gov Unbiased approaches, such as chemical proteomics and phenotypic screening, could be powerful tools for identifying entirely new molecular targets and uncovering novel therapeutic applications that are not predictable from the current understanding of the scaffold.
Table 3: Emerging Therapeutic Targets for Indazole Scaffolds
| Therapeutic Area | Molecular Target/Pathway | Rationale | Reference |
|---|---|---|---|
| Metabolic Disease | Glucagon Receptor (GCGR) | Indazole derivatives have been developed as potent GCGR antagonists for potential type II diabetes treatment. | nih.gov |
| Infectious Disease | Enoyl-ACP reductase (InhA) | Indazole-based aroylhydrazones show excellent activity against Mycobacterium tuberculosis. | researchgate.net |
| Oncology | Bromodomain-containing protein 4 (BRD4) | The 1H-indazol-4,7-dione scaffold is highly potent against bromodomains, which are key regulators of oncogene expression. | nih.gov |
| Inflammatory Disease | Cyclooxygenase-2 (COX-2) | Computational studies suggest 1H-indazole analogs can act as potent anti-inflammatory agents by docking with the COX-2 enzyme. | researchgate.net |
Application of Computational Methods for Predictive Design and Understanding
Computational chemistry has already played a significant role in the study of indazole derivatives, primarily through molecular docking and Density Functional Theory (DFT) studies to predict binding modes and analyze molecular properties. researchgate.netresearchgate.netnih.gov However, the predictive power of these methods can be enhanced, and their application broadened.
The next frontier in computational approaches involves the integration of artificial intelligence (AI) and machine learning (ML). A key challenge is to develop robust Quantitative Structure-Activity Relationship (QSAR) models that can accurately predict the biological activity of novel indazole-4,7-dione derivatives before their synthesis, thereby saving time and resources. AI/ML algorithms can also be trained to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify candidates with favorable drug-like profiles early in the discovery process. Furthermore, large-scale virtual screening campaigns powered by advanced simulation techniques can be used to rapidly screen vast chemical libraries against diverse biological targets, accelerating the discovery of new applications for this versatile scaffold.
Table 4: Computational Tools in Indazole-Based Drug Discovery
| Computational Method | Application | Future Direction | Reference |
|---|---|---|---|
| Molecular Docking | Predicting the binding orientation of indazole derivatives in the active site of a target protein. | Improving scoring functions for better binding affinity prediction; large-scale virtual screening. | researchgate.netnih.gov |
| Density Functional Theory (DFT) | Calculating electronic properties, such as HOMO-LUMO energy gaps, to understand chemical reactivity. | Integration with experimental data to build more accurate predictive models of reactivity and stability. | nih.gov |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-protein complex to assess stability and binding interactions over time. | Longer-timescale simulations and advanced analysis to better understand conformational changes and binding kinetics. | researchgate.net |
| QSAR and AI/ML | (Future) Predicting biological activity and ADMET properties based on chemical structure. | Development of highly accurate, validated models to guide lead optimization and prioritize synthetic targets. | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
